tert-butyl (3-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)propyl)carbamate
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Overview
Description
tert-Butyl (3-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)propyl)carbamate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a nicotinamido group, a tetrahydro-2H-pyran-4-yl moiety, and a tert-butyl carbamate group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)propyl)carbamate typically involves multiple steps:
Formation of the Nicotinamido Intermediate: The nicotinamido group is synthesized through the reaction of nicotinic acid with an amine under dehydrating conditions.
Introduction of the Tetrahydro-2H-pyran-4-yl Moiety: This step involves the protection of a hydroxyl group using tetrahydro-2H-pyran, forming a tetrahydropyranyl ether.
Coupling Reaction: The nicotinamido intermediate is then coupled with the tetrahydropyranyl ether under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Formation of the Carbamate Group: Finally, the tert-butyl carbamate group is introduced through the reaction of the amine with tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyranyl moiety, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the nicotinamido group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or ethers.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)propyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving nicotinamide adenine dinucleotide (NAD) analogs. Its structural similarity to NAD allows it to act as a competitive inhibitor in enzymatic reactions.
Medicine
In medicine, the compound has potential applications in drug development. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for the development of therapeutic agents, particularly in the treatment of metabolic disorders and neurodegenerative diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various chemical processes and formulations.
Mechanism of Action
The mechanism of action of tert-butyl (3-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)propyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The nicotinamido group can mimic the structure of NAD, allowing the compound to bind to NAD-dependent enzymes and inhibit their activity. This inhibition can affect various metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-(6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate
- tert-Butyl cyclopropyl(tetrahydro-2H-pyran-4-yl)carbamate
- tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate
Uniqueness
Compared to similar compounds, tert-butyl (3-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)propyl)carbamate stands out due to its unique combination of functional groups. The presence of the nicotinamido group provides it with the ability to interact with NAD-dependent enzymes, while the tetrahydropyranyl moiety offers additional stability and reactivity. This combination makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[3-[[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]amino]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5/c1-20(2,3)28-19(25)22-10-4-9-21-18(24)16-5-6-17(23-13-16)27-14-15-7-11-26-12-8-15/h5-6,13,15H,4,7-12,14H2,1-3H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVAZNKBTZENSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CN=C(C=C1)OCC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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